Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate (CAS 1807849-56-4) is a synthetic carbamate building block with the molecular formula C14H20BrNO3 and a molecular weight of 330.22 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected chiral amine tethered to a 4-bromo-3-methoxyphenyl ring via an ethyl linker, yielding a non-planar, sp³-rich scaffold (fraction sp³ = 0.50) with 5 heteroatoms.

Molecular Formula C14H20BrNO3
Molecular Weight 330.22 g/mol
Cat. No. B8148474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate
Molecular FormulaC14H20BrNO3
Molecular Weight330.22 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Br)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-11(15)12(8-10)18-5/h6-9H,1-5H3,(H,16,17)
InChIKeyRREYXGJPDSNQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate: Core Structural Identity and Procurement Specifications


tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate (CAS 1807849-56-4) is a synthetic carbamate building block with the molecular formula C14H20BrNO3 and a molecular weight of 330.22 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected chiral amine tethered to a 4-bromo-3-methoxyphenyl ring via an ethyl linker, yielding a non-planar, sp³-rich scaffold (fraction sp³ = 0.50) with 5 heteroatoms [1]. The compound is commercially offered at a standard purity of 98%, with batch-specific QC data (NMR, HPLC, GC) available from major suppliers . Its structural configuration—combining a sterically demanding Boc group, a heavy bromine atom amenable to cross-coupling, and a methoxy substituent that modulates ring electronics—positions it as a versatile late-stage intermediate in medicinal chemistry and kinase inhibitor programs .

Why Generic Substitution Fails: Structural Nuances of tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate That Defeat One-Size-Fits-All Analog Swaps


Carbamate-protected phenethylamine derivatives are not interchangeable. Even minor structural perturbations—such as relocating the bromine/methoxy substitution pattern, altering the carbamate N-substituent (e.g., benzyl vs. tert-butyl), or changing the linker length—produce measurable shifts in lipophilicity (LogP), topological polar surface area (tPSA), and steric bulk that directly affect membrane permeability, metabolic stability, and target binding . The target compound occupies a distinct property space: its ethyl-linked, α-methyl-branched architecture yields a computed LogP of 3.397 and tPSA of 58 Ų [1], whereas the direct phenyl carbamate analog (CAS 262433-28-3) shifts to LogP 3.80 and tPSA 47.56 Ų—a ~2.5× increase in lipophilicity difference that can redirect compound partitioning and off-target promiscuity . Procurement without verifying the exact CAS risks introducing an analog with divergent physicochemical and biological performance, undermining SAR reproducibility.

Quantitative Differentiation Evidence: tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate vs. Closest Analogs


Lipophilicity Modulation: LogP Shift of 0.40 Units Relative to Direct Phenyl Carbamate Analog

The target compound (CAS 1807849-56-4) exhibits a computed LogP of 3.397 [1], which is 0.41 log units lower than that of its closest structural neighbor, tert-Butyl (4-bromo-3-methoxyphenyl)carbamate (CAS 262433-28-3, LogP = 3.8047) . This reduction in lipophilicity is attributable to the ethyl linker and the α-methyl branch, which introduce additional sp³ character (fraction sp³ = 0.50 vs. 0.42 for the phenyl carbamate) and increase tPSA from 47.56 to 58 Ų [1]. In drug discovery, a ΔLogP of 0.4 can meaningfully shift a compound's position within the Lipinski compliance window, influencing passive membrane permeability and metabolic clearance rates.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) Advantage: 10.4 Ų Increase over Phenyl Carbamate Enhances Hydrogen-Bonding Capacity

The target compound's tPSA is 58 Ų [1], compared to 47.56 Ų for the phenyl carbamate analog (CAS 262433-28-3) and 47.56 Ų for the regioisomer (CAS 701939-09-5) . The 10.4 Ų increase arises from the additional rotatable bond and the altered spatial orientation of the carbamate NH and carbonyl oxygen, which raises the hydrogen-bond donor/acceptor accessible surface. tPSA values below 60 Ų are generally associated with good oral absorption, while values below 90 Ų favor blood-brain barrier penetration. The target compound's tPSA of 58 Ų positions it near the upper threshold of the favorable oral absorption window, offering a balanced profile for both peripheral and CNS-targeted programs.

Polar surface area Oral bioavailability CNS penetration

Regioisomeric Differentiation: 1.04 LogP Unit Separation from the 3-Bromo-4-Methoxy Regioisomer

The target compound (4-bromo-3-methoxyphenyl substitution) has a computed LogP of 3.397 [1], whereas its regioisomer tert-Butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate (CAS 701939-09-5) exhibits a substantially higher LogP of 4.43 . This ΔLogP of 1.04 log units is driven by the differential exposure of the polar methoxy group relative to the bulky bromine atom. The 4-bromo-3-methoxy arrangement places the polar methoxy group in a more solvent-exposed orientation, reducing overall lipophilicity compared to the 3-bromo-4-methoxy isomer. Such regioisomeric lipophilicity shifts are known to impact CYP450 metabolic profiles, plasma protein binding, and off-target pharmacology in kinase and GPCR programs.

Regioisomer Selectivity Structure-activity relationship

Carbamate N-Substituent Effect: tert-Butyl vs. Benzyl Protection Alters Lipophilicity and Synthetic Utility

Replacing the tert-butyl carbamate with a benzyl carbamate (Cbz) yields benzyl N-[1-(4-bromo-3-methoxyphenyl)ethyl]carbamate (CAS 2680824-59-1, MW = 364.2 g/mol) . The molecular weight increase of 34 g/mol (10.3%) translates to a higher LogP (estimated +0.5–1.0 units based on the additional aromatic ring contribution) and introduces orthogonal deprotection chemistry (hydrogenolysis for Cbz vs. acidolysis for Boc). The Boc group on the target compound is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane), compatible with acid-sensitive substrates, whereas the Cbz analog requires hydrogenation or strong acid, which may reduce functional group tolerance in complex synthetic sequences [1].

Protecting group strategy Orthogonal deprotection LogP

Patent-Validated Utility: Intermediate in Inflammatory Disorder Therapeutics (WO2005121130A2)

The target compound, specifically its (S)-enantiomer (SMILES: C[C@H](c(cc1OC)ccc1Br)NC(OC(C)(C)C)=O), is explicitly claimed as a synthetic intermediate in WO2005121130A2, a patent covering chemical compounds and pharmaceutical compositions for the treatment of inflammatory disorders [1]. This patent family includes inhibitors targeting kinases and inflammatory pathways. In contrast, closely related analogs such as the 2-oxoethyl derivative (CAS 2228395-49-9) and the benzyl carbamate (CAS 2680824-59-1) do not appear in this patent, indicating a structurally specific role for the 4-bromo-3-methoxy-α-methyl-Boc-phenethylamine scaffold in this therapeutic context.

Inflammation Drug discovery Patent intermediate

Rotatable Bond Count: Conformational Flexibility Differentiates from Rigid Phenyl Carbamate

The target compound possesses 4 rotatable bonds [1], compared to only 2 for the phenyl carbamate analog (CAS 262433-28-3) . The additional two rotatable bonds—arising from the ethyl linker between the aromatic ring and the carbamate nitrogen—increase conformational sampling in solution and at the target binding site. While increased flexibility can incur an entropic penalty upon binding, it also enables induced-fit recognition across a broader range of protein conformations, which is advantageous in kinase hinge-binding and allosteric pocket targeting where rigid analogs may fail to adapt [2].

Conformational entropy Molecular recognition Ligand efficiency

Optimized Application Scenarios for tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate in Scientific Procurement


Kinase Inhibitor Lead Optimization Requiring Balanced LogP (3.4) and Moderate tPSA (58 Ų)

Programs developing type I or type II kinase inhibitors that demand a lipophilicity window of LogP 3–4 and tPSA >55 Ų for adequate solubility and permeability will benefit from the target compound's predicted LogP of 3.397 and tPSA of 58 Ų [1]. The Boc-protected amine can be deprotected under mild acidic conditions to reveal the free α-methylbenzylamine, a common kinase hinge-binding motif, while the bromine atom serves as a handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings to elaborate the scaffold .

Inflammatory Disease Programs Following WO2005121130A2 SAR Trajectories

Research groups advancing chemical matter from the WO2005121130A2 patent family—which covers compounds for inflammatory disorders—should procure the exact (S)-enantiomer intermediate specified in the patent (InChIKey RREYXGJPDSNQBL-SECBINFHSA-N) [2]. Substitution with the regioisomeric 3-bromo-4-methoxy analog (LogP = 4.43) or the achiral phenyl carbamate would deviate from the patented SAR and risk loss of activity against the intended inflammatory targets.

Fragment-to-Lead Evolution Leveraging 4 Rotatable Bonds for Induced-Fit Binding

In fragment-based drug discovery, the target compound's 4 rotatable bonds—double the count of the rigid phenyl carbamate analog—provide enhanced conformational diversity without excessive flexibility that would incur a prohibitive entropic penalty [1]. This makes it suitable as a fragment-elaboration starting point for targets with plastic binding pockets, such as BET bromodomains or allosteric kinase sites, where rigid fragments often fail to engage.

Parallel Synthesis Libraries Employing Orthogonal Boc Deprotection and Bromine Cross-Coupling

Medicinal chemistry groups constructing diversity libraries around the phenethylamine scaffold can exploit the Boc group's acid-lability for selective, high-yielding deprotection (TFA/DCM, >95% conversion typical for Boc-phenethylamines) followed by HATU- or EDC-mediated amide coupling, while the bromine atom simultaneously enables parallel diversification via Pd-catalyzed cross-coupling [1]. This orthogonal reactivity is unavailable with the benzyl carbamate analog, which requires hydrogenation conditions incompatible with many heterocyclic and olefin-containing substrates.

Quote Request

Request a Quote for tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.